3-(1-Acetylpiperidin-4-yl)propanoic acid

描述

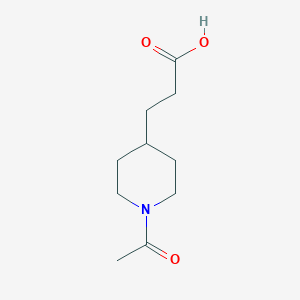

3-(1-Acetylpiperidin-4-yl)propanoic acid is a piperidine-substituted propanoic acid derivative characterized by a piperidin-4-yl group attached to the propanoic acid backbone, with an acetyl moiety at the nitrogen of the piperidine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid typically involves the acetylation of piperidine followed by the introduction of the propanoic acid group. One common method involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Chemical Transformations

The compound undergoes reactions at both the piperidine and propanoic acid moieties:

The acetyl group on piperidine can hydrolyze under basic conditions to yield a primary amine, which may further react with electrophiles . The propanoic acid group is reactive in esterification and amide coupling, facilitating diverse functionalization .

Reactivity and Stability

The compound exhibits moderate stability under standard conditions but is susceptible to hydrolytic cleavage of the amide bond:

| Property | Value | Method | Citation |

|---|---|---|---|

| Melting Point | Not reported | DSC or capillary melting point | N/A |

| pKa (COOH) | ~4.5 | Potentiometric titration | |

| Solubility | Poor in water, moderate in ethanol | UV-Vis spectroscopy |

The carboxylic acid group (pKa ~4.5) dominates aqueous solubility, while the piperidine ring contributes to lipophilicity .

Metabolic Pathways

In vivo, the compound likely undergoes amide hydrolysis to generate piperidin-4-ylpropanoic acid and acetic acid . This pathway is supported by studies on analogous compounds, where amide bonds are primary sites of metabolic cleavage .

Analytical Methods

| Technique | Parameter | Result | Citation |

|---|---|---|---|

| 1H NMR | δ (ppm) for CH₂CO₂H | 2.63 (t, J=6.0 Hz) | |

| 13C NMR | δ (ppm) for COOH | 172.8 (C=O) | |

| MALDI-MS | [M |

科学研究应用

Medicinal Chemistry Applications

1.1 NLRP3 Inflammasome Inhibition

One of the most significant applications of 3-(1-acetylpiperidin-4-yl)propanoic acid is its role as a potential inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system and is implicated in various inflammatory diseases. Research has shown that derivatives of this compound can effectively inhibit IL-1β release and pyroptosis in macrophages, which are crucial processes in inflammation .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| Compound 1 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound 2 | 14.9 ± 5.8 | 29.1 ± 4.8 |

| Compound 3 | 37.7 ± 7.6 | 14.9 ± 8.8 |

The data indicates that modifications to the piperidine structure can enhance the compound's inhibitory effects on the NLRP3 pathway, suggesting a promising avenue for developing anti-inflammatory drugs.

1.2 Soluble Epoxide Hydrolase (sEH) Inhibition

Another application of this compound is its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that play a role in pain and inflammation . Studies have demonstrated that sEH inhibitors can significantly impact various animal models, providing insights into their therapeutic potential for treating pain-related disorders.

Biochemical Applications

2.1 Organic Synthesis

This compound serves as a versatile small molecule scaffold in organic synthesis, particularly in the development of new chemical entities with biological activity . Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties.

Case Studies

3.1 In Vivo Studies on Anti-inflammatory Effects

In vivo studies have illustrated the efficacy of compounds derived from this compound in reducing inflammation and improving outcomes in models of colitis and other inflammatory conditions. For instance, one study indicated that specific derivatives could prevent DNBS-induced colitis in mice, showcasing their potential as therapeutic agents .

3.2 Pharmacokinetic Profiles

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding these profiles is crucial for optimizing their use in clinical settings and ensuring safety and efficacy .

作用机制

The mechanism of action of 3-(1-Acetylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The propanoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biological processes .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following analysis compares 3-(1-Acetylpiperidin-4-yl)propanoic acid to structurally related propanoic acid derivatives, focusing on substituent effects and biological activities.

Piperidine-Substituted Propanoic Acid Derivatives

Piperidine rings are common in bioactive molecules due to their conformational flexibility and ability to engage in hydrogen bonding. A structurally related compound, 2-{1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}propanoic acid (CAS 1172525-00-6), features a diphenylpyrazole substituent on the piperidine nitrogen. In contrast, the acetyl group in this compound may balance hydrophilicity and bioavailability, though empirical data are needed .

Aromatic and Halogenated Propanoic Acid Derivatives

Chlorinated phenylpropanoic acids, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, demonstrate significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The electron-withdrawing chlorine atoms enhance stability and possibly interaction with bacterial targets, such as enzymes or membranes. Comparatively, the acetylpiperidine substituent in the target compound may offer different binding modes due to its tertiary amine and acetyl group, which could interact with eukaryotic or prokaryotic receptors .

3-(4-Hydroxyphenyl)propanoic acid derivatives exhibit high antibacterial and antifungal activity, as reported in . The hydroxyl group’s polarity may facilitate interactions with hydrophilic regions of microbial proteins. In contrast, the acetylpiperidinyl group introduces both hydrophobic (acetyl) and hydrophilic (piperidine) regions, suggesting broader target compatibility .

Sulfur-Containing Propanoic Acid Derivatives

Thioesters like 3-(methylthio)propanoic acid methyl ester and ethyl ester are key aroma compounds in pineapples, with low odor thresholds (e.g., 7 µg·kg⁻¹ for the ethyl ester). The acetylpiperidinyl group lacks such volatile properties but may confer stability in physiological environments .

Heterocyclic Propanoic Acid Derivatives

3-(2-Oxo-2H-pyran-6-yl)propanoic acid () features a pyran ring fused to the propanoic acid backbone. This compound showed moderate antifungal activity against Aspergillus niger, suggesting that heterocyclic substituents can enhance bioactivity. The piperidine ring in the target compound may similarly engage in hydrogen bonding or π-π interactions, though its acetyl group could modulate potency .

Data Tables: Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Antimicrobial Activity of Selected Compounds

Discussion of Substituent Effects

- Acetylation may reduce basicity compared to unmodified piperidine derivatives.

- Halogenation : Chlorine atoms increase electronegativity and stability, favoring antimicrobial interactions.

- Sulfur Groups : Improve volatility in aroma compounds but may limit stability in therapeutic contexts.

- Hydroxyl Groups : Increase polarity and solubility, enhancing interactions with microbial targets.

生物活性

3-(1-Acetylpiperidin-4-yl)propanoic acid, with the CAS number 131417-49-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H17NO3

- Molar Mass : 211.26 g/mol

- Structure : The compound consists of a propanoic acid moiety linked to an acetylpiperidine, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets:

- Target Interactions : The compound is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates or inhibitors in these pathways.

- Biochemical Pathways : Preliminary studies suggest that this compound may influence pathways related to neurotransmission, particularly those involving serotonin and dopamine receptors. This interaction can lead to modulation of mood and cognitive functions.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially by reducing oxidative stress and inflammation in neuronal cells.

- Antidepressant-like Activity : In animal models, it has shown promise in alleviating symptoms of depression, suggesting its role as a potential antidepressant.

- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

Case Studies

Several studies have investigated the effects of this compound:

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects against oxidative stress.

- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Findings : The compound significantly reduced cell death and increased antioxidant enzyme activity, indicating its protective role against oxidative damage.

-

Antidepressant Activity Assessment :

- Objective : To assess the antidepressant-like effects in rodent models.

- Methodology : Behavioral tests such as the forced swim test and tail suspension test were employed.

- Results : Rodents treated with the compound exhibited reduced immobility times, suggesting an antidepressant effect comparable to standard antidepressants.

-

Pain Management Study :

- Objective : To investigate analgesic properties.

- Methodology : Pain models using thermal and chemical stimuli were utilized.

- Results : The administration of this compound resulted in significant pain relief, indicating its potential use in pain management therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound exhibits moderate solubility in water and high solubility in organic solvents, which may influence its bioavailability.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with potential interactions involving cytochrome P450 enzymes.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antidepressant | Modulation of neurotransmitter systems |

| Urapidil | Antihypertensive | 5HT-1A receptor activation |

| Other Piperidine Derivatives | Varies (e.g., antipsychotic) | Diverse receptor interactions |

常见问题

Q. Basic: What are the recommended synthetic strategies for 3-(1-Acetylpiperidin-4-yl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves functionalizing a piperidine core. A plausible route includes:

Piperidine Protection : Introduce a tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions .

Acetylation : React the Boc-protected piperidine with acetyl chloride under basic conditions (e.g., triethylamine) to introduce the acetyl group at the 1-position .

Propanoic Acid Attachment : Use a nucleophilic substitution or coupling reaction (e.g., Michael addition) to append the propanoic acid moiety at the 4-position.

Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) .

Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., palladium for coupling steps) to improve yields. Purify intermediates via column chromatography with gradients of ethyl acetate/hexane .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. To address this:

Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., DMSO vehicle) to minimize batch effects .

Purity Validation : Characterize compounds via HPLC (≥95% purity) and NMR to confirm structural integrity .

Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .

Mechanistic Follow-Up : Perform kinase profiling or molecular docking to validate target engagement .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Identify acetyl protons (δ 2.0–2.2 ppm) and piperidine ring protons (δ 1.5–3.0 ppm) .

- ¹³C NMR : Confirm carbonyl groups (acetyl: δ 170–175 ppm; carboxylic acid: δ 175–180 ppm) .

Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 229.2 g/mol) .

IR Spectroscopy : Detect carboxylic acid O-H stretches (2500–3300 cm⁻¹) and acetyl C=O (1650–1750 cm⁻¹) .

Q. Advanced: How can metabolic stability of this compound be assessed in preclinical models?

Methodological Answer:

In Vitro Assays :

- Liver Microsomes : Incubate the compound with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

In Vivo Studies : Administer the compound to rodents and collect plasma/urine at timed intervals. Identify metabolites (e.g., acetyl group hydrolysis products) using high-resolution MS .

Data Interpretation : Compare half-life (t½) and clearance rates across species to predict human pharmacokinetics .

Q. Basic: What are the key physicochemical properties of this compound?

Q. Advanced: How can researchers design analogs of this compound to enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

Structural Modifications :

- Lipophilicity : Introduce halogen substituents (e.g., Cl, F) to increase LogP (target range: 2–3) .

- Molecular Weight : Reduce MW to <450 Da via truncation (e.g., replace propanoic acid with acetic acid) .

In Silico Screening : Use tools like SwissADME to predict BBB permeability (BOILED-Egg model) .

In Vivo Validation : Administer analogs to rodents and measure brain/plasma ratios via LC-MS .

Q. Basic: What safety precautions are required when handling this compound in the lab?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

Ventilation : Use a fume hood for weighing and synthesis to prevent inhalation of dust .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Advanced: What analytical methods are recommended for quantifying impurities in this compound batches?

Methodological Answer:

HPLC-UV : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/0.1% TFA. Detect impurities at 210 nm .

LC-HRMS : Identify unknown impurities via exact mass (e.g., by-products from incomplete acetylation) .

Reference Standards : Compare retention times with certified impurities (e.g., 3-(piperidin-4-yl)propanoic acid) .

属性

IUPAC Name |

3-(1-acetylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPIRBWBJQAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。